2-NP-Amoz

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-NP-Amoz involves the reaction of 4-nitro-2-chloroaniline with 3-nitropyridine-1-oxide in the presence of methanol. The reaction mixture is then washed with sodium chloride to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents and reagents to ensure high yield and purity .

化学反応の分析

Types of Reactions

2-NP-Amoz undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Solvents like methanol and dichloromethane are also commonly used .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction of the nitro group results in the formation of an amine derivative .

科学的研究の応用

Development of Immunoassays

One of the primary applications of 2-NP-Amoz is in the development of immunoassays for detecting residues of nitrofuran antibiotics in food products. The following methods have been developed:

- Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) : This method utilizes monoclonal antibodies specific to this compound. Studies have shown that ic-ELISA can achieve limits of detection (LOD) as low as 0.009 ng/mL, demonstrating high sensitivity for detecting this compound in biological matrices .

- Fluoroimmunoassay (FLISA) : Similar to ic-ELISA, FLISA employs fluorescent detection methods, yielding even lower LODs at approximately 0.007 ng/mL. This method has been validated against standard LC-MS/MS techniques, showing excellent correlation and reliability for high-throughput analysis .

Monitoring Food Safety

The detection of this compound residues is critical for ensuring food safety, particularly in animal-derived products. The developed immunoassays have been successfully applied to various biological matrices, including:

- Eggs

- Meat

- Milk

These assays facilitate the monitoring of nitrofuran residues, which are banned or restricted in many countries due to their potential health risks .

Cross-Reactivity Studies

Research has also focused on the cross-reactivity of this compound with other nitrofuran derivatives. The following table summarizes the cross-reactivity data obtained from ic-ELISA:

| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |

|---|---|---|

| This compound | 0.11 | 100 |

| CPAMOZ | 0.09 | 122.2 |

| AMOZ | 1.03 | 10.7 |

| Furaltadone | 1.24 | 8.9 |

| Nitrofurantoin | >1000 | <0.01 |

This data indicates that while this compound shows strong reactivity with its analogs, other nitrofuran compounds exhibit significantly lower cross-reactivity, highlighting the specificity of the developed assays .

Case Study 1: Validation of Immunoassays

A comprehensive study was conducted to validate the ic-ELISA and FLISA methods using spiked samples from various sources. The recovery rates ranged from 81.1% to 105.3%, with coefficients of variation below 10%. These results affirm the reliability and accuracy of these assays for routine monitoring in food safety applications .

Case Study 2: Environmental Monitoring

Another application involves using these immunoassays for environmental monitoring, specifically assessing contamination levels in agricultural settings where nitrofuran antibiotics may be used improperly. The assays provide a rapid screening tool for detecting residues in soil and water samples, contributing to environmental protection efforts .

作用機序

2-NP-Amoz exerts its effects by binding to specific proteins, allowing for the detection of Furaltadone residues. The molecular targets include proteins that interact with Furaltadone metabolites, facilitating their identification in various samples .

類似化合物との比較

Similar Compounds

2-NP-AOZ: Another derivative of Furaltadone, used for similar purposes in analytical chemistry.

AMOZ: A metabolite of Furaltadone, used in the detection of Furaltadone residues.

2-NP-AHD: A related compound used in similar analytical applications.

Uniqueness

2-NP-Amoz is unique due to its specific structure, which allows for high sensitivity and selectivity in detecting Furaltadone residues. Its nitrophenyl derivative structure enhances its binding affinity to target proteins, making it a valuable tool in analytical and environmental chemistry .

生物活性

2-NP-Amoz (CAS: 183193-59-1) is a derivative of AMOZ, which is a metabolite of the antibiotic furaltadone. This compound has garnered attention due to its biological activity, particularly in relation to its role as an anti-metabolite and its application in detecting protein-bound metabolites in various biological matrices.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₅ |

| Molecular Weight | 334.327 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 485.2 ± 53.0 °C at 760 mmHg |

| Flash Point | 247.3 ± 30.9 °C |

Biological Activity

This compound exhibits significant biological activity primarily as an anti-metabolite, which interferes with metabolic processes involving proteins. This interference can affect various cellular functions, making it a compound of interest in pharmacological studies.

The specific mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is known to interact with metabolic pathways that involve protein synthesis and degradation. This interaction can lead to altered cellular functions, including apoptosis and autophagy, which are critical processes in maintaining cellular homeostasis.

Applications in Research

- Detection of Protein-Bound Metabolites :

- ELISA Development : Research has focused on developing enzyme-linked immunosorbent assays (ELISAs) for the detection of AMOZ and its derivatives, including this compound, in animal tissues and food products . These assays are crucial for monitoring residues in agricultural products to ensure food safety.

- Biodegradation Studies :

Case Studies

- Detection Methods : A study conducted by Sheu et al. (2012) developed a competitive ELISA for detecting AMOZ residues in fish samples, demonstrating the practical application of this compound in food safety monitoring .

- Microbial Decomposition : Research indicates that microbial communities play a significant role in the degradation of compounds like this compound, affecting their persistence in the environment and potential toxicity .

Future Directions

Further research is needed to fully characterize the biological activity of this compound, particularly its interactions at the molecular level and its long-term effects on human health and the environment. Investigations into its pharmacokinetics and toxicology are essential for establishing safe usage guidelines.

特性

CAS番号 |

183193-59-1 |

|---|---|

分子式 |

C15H18N4O5 |

分子量 |

334.33 g/mol |

IUPAC名 |

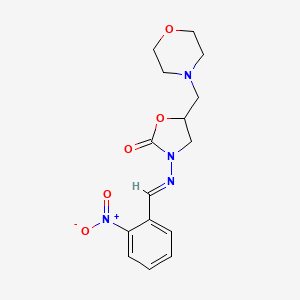

5-(morpholin-4-ylmethyl)-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9- |

InChIキー |

PCYAMVONOKWOLP-SXGWCWSVSA-N |

SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

異性体SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C\C3=CC=CC=C3[N+](=O)[O-] |

正規SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-] |

同義語 |

5-(4-Morpholinylmethyl)-3-[[(2-nitrophenyl)methylene]amino]-2-oxazolidinone; |

製品の起源 |

United States |

Q1: What is 2-NP-AMOZ and why is it relevant for food safety?

A1: this compound stands for 2-nitrophenyl-3-amino-5-methylmorpholino-2-oxazolidinone. It's a derivative of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which is a major metabolite of the veterinary antibiotic furaltadone. Furaltadone is banned in many countries due to potential health risks, making the detection of its metabolites crucial for food safety, especially in products like fish and animal tissues [, ].

Q2: What analytical techniques are commonly used to detect this compound in food samples?

A2: Several sensitive techniques have been developed for this compound detection, mainly focusing on immunoassays and chromatography coupled with mass spectrometry. These include:

- Enzyme-linked immunosorbent assay (ELISA): This method utilizes the specific binding of antibodies to detect and quantify this compound in samples. It has been successfully applied to fish tissue analysis, demonstrating high sensitivity and correlation with commercial test kits [].

- Fluorescence-linked immunosorbent assay (FLISA): This approach, similar to ELISA, employs fluorescent labels for detection, enabling highly sensitive quantification of this compound in various animal tissues [].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This gold standard technique separates and identifies molecules based on their mass-to-charge ratio, allowing for precise quantification of this compound in complex matrices like food samples [].

Q3: How sensitive are the current methods for detecting this compound and what are their limitations?

A3: Recent advances in immunoassay development have significantly improved the sensitivity of this compound detection. For instance, a fluorescence-linked immunosorbent assay (FLISA) achieved a limit of detection of 0.09 ng/mL []. Similarly, a competitive ELISA demonstrated a limit of detection of 0.1 μg/kg in fish samples []. While these techniques show promise for high-throughput screening, they might face challenges in selectivity, particularly in complex matrices where other compounds could potentially interfere with the assay.

Q4: Are there any emerging technologies for this compound detection?

A4: Researchers are exploring novel nanomaterial-based approaches for enhanced sensitivity and multiplexing capabilities. One promising strategy employs aggregation-induced emission nanoparticles (AIENPs) as signal labels in a multiplex immunochromatographic assay (mICA) []. This technique allowed for simultaneous detection of this compound and another nitrofuran metabolite, 1-aminohydantoin (AHD), with significantly improved sensitivity compared to traditional gold nanoparticle-based assays.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。